molecular formula C23H34N6O B129343 Mapinastine CAS No. 140945-32-0

Mapinastine

Cat. No.: B129343
CAS No.: 140945-32-0
M. Wt: 410.6 g/mol
InChI Key: CXFNDBLYDZRFQL-UHFFFAOYSA-N
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Description

Mapinastine is an H1 receptor antagonist , which means it inhibits the activity of H1 receptors in the body. These receptors are primarily found in mast cells, smooth muscle cells, endothelial cells, and the hypothalamic tuberomammillary nucleus. By blocking H1 receptors, this compound reduces the effects of histamine, thereby alleviating allergic reactions or decreasing gastric acid secretion .

Preparation Methods

Synthetic Routes:: The synthetic routes for mapinastine involve several steps. While the exact details may vary, a common approach includes the following:

    Starting Material: The synthesis begins with a suitable starting material.

    Functionalization: Various functional groups are introduced through chemical reactions, such as amidation, alkylation, or acylation.

    Ring Formation: this compound contains a heterocyclic ring system. The synthesis involves cyclization reactions to form the core structure.

    Final Steps: Additional modifications and purification steps lead to the final compound.

Industrial Production:: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. Unfortunately, specific industrial-scale processes for this compound are not widely documented.

Chemical Reactions Analysis

Mapinastine undergoes various chemical reactions:

    Oxidation: Oxidative processes can lead to the formation of metabolites or degradation products.

    Reduction: Reduction reactions may occur, affecting the pharmacological properties.

    Substitution: Substitution reactions can modify functional groups.

    Common Reagents: These include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).

    Major Products: The primary product is this compound itself, but metabolites may also form.

Scientific Research Applications

Mapinastine has been studied for various applications:

    Allergic Conditions: It is used to treat allergic rhinitis, allergic conjunctivitis, urticaria (hives), and angioedema.

    Anti-Inflammatory Effects: Beyond allergies, this compound’s anti-inflammatory properties make it relevant in other contexts.

    Experimental Research: Ongoing studies explore its potential in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

Mechanism of Action

Mapinastine’s mechanism involves blocking H1 receptors. By doing so, it prevents histamine-mediated responses. The molecular targets are the H1 receptors themselves, and the pathways affected include those related to inflammation and immune responses.

Comparison with Similar Compounds

Mapinastine belongs to the second generation of antihistamines. Other similar compounds include:

    Loratadine: Another second-generation antihistamine.

    Cetirizine: Known for its minimal sedative effects.

    Fexofenadine: Non-sedating and widely used.

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-[[4-(4-pyrazol-1-ylbutyl)piperazin-1-yl]methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O/c1-2-30-19-18-29-22-9-4-3-8-21(22)25-23(29)20-27-16-14-26(15-17-27)11-5-6-12-28-13-7-10-24-28/h3-4,7-10,13H,2,5-6,11-12,14-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFNDBLYDZRFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCCN4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161503
Record name Mapinastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140945-32-0
Record name Mapinastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140945320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mapinastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAPINASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62LN840SFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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